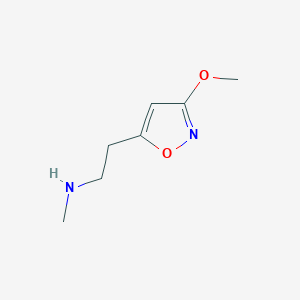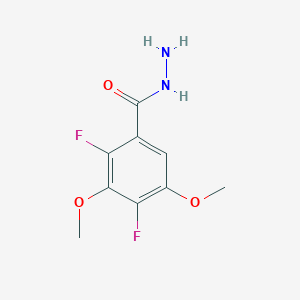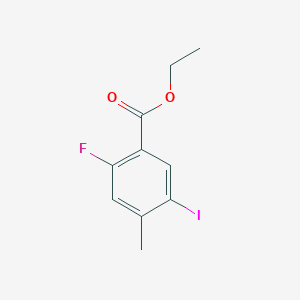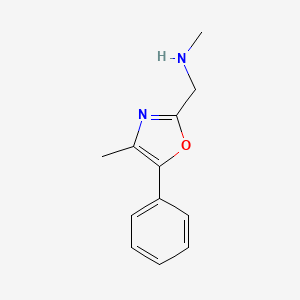
3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile is an organic compound with a unique structure that includes a thiomorpholine ring substituted with a nitrile group and a dimethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thiomorpholine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the oxidothiomorpholine moiety. The nitrile group is then introduced through a subsequent reaction with a suitable nitrile donor, such as cyanogen bromide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
化学反应分析
Types of Reactions
3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
科学研究应用
3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-oxopropanenitrile: This compound shares a similar nitrile group but lacks the thiomorpholine ring.
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 3-(2,2-Dimethyl-1-oxidothiomorpholino)propanenitrile, it lacks the nitrile and thiomorpholine functionalities.
Uniqueness
This compound is unique due to its combination of a thiomorpholine ring, a nitrile group, and dimethyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
分子式 |
C9H16N2OS |
|---|---|
分子量 |
200.30 g/mol |
IUPAC 名称 |
3-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)propanenitrile |
InChI |
InChI=1S/C9H16N2OS/c1-9(2)8-11(5-3-4-10)6-7-13(9)12/h3,5-8H2,1-2H3 |
InChI 键 |
YLQURFPOJJEBCN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCS1=O)CCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)

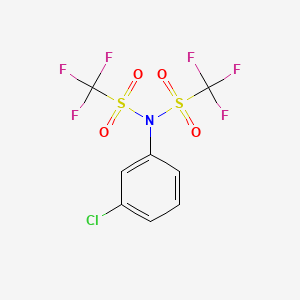
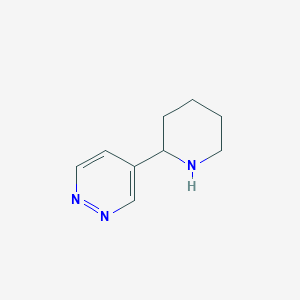
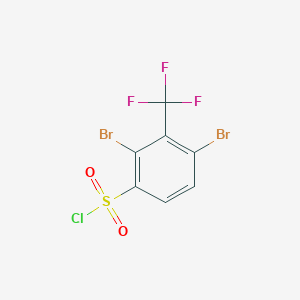
![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
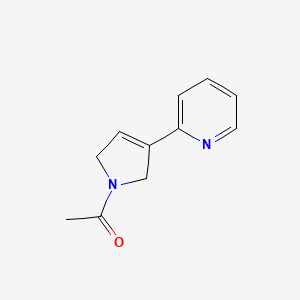
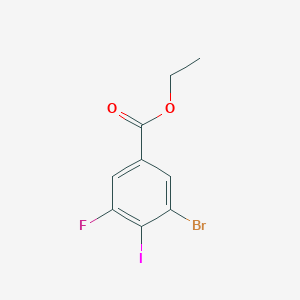
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
